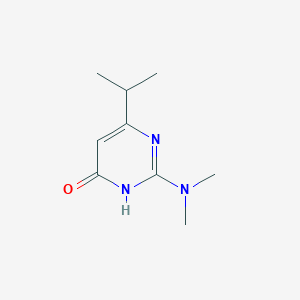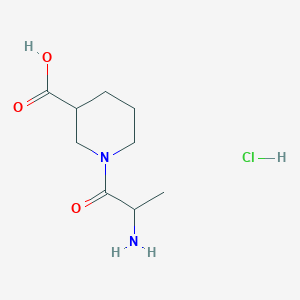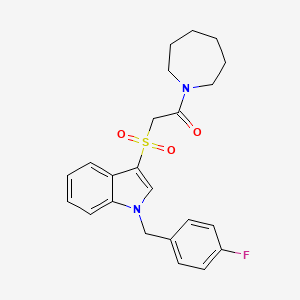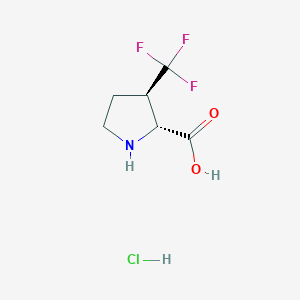
2-(Dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a dimethylamino group are often used in the production of polymers due to their reactivity . They can be part of larger molecules with various applications, including as monomers in the production of polymers with a wide range of applications .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other reactive compounds . For example, 2-(Dimethylamino)ethyl methacrylate is synthesized by atom transfer radical polymerization (ATRP) .Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the dimethylamino group. For example, the quaternization of tertiary amines with halocarbons can introduce permanent cationic, quaternary ammonium salt moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-Dimethylaminoethanol has a specific gravity of 0.7765 at 68°F .Aplicaciones Científicas De Investigación
Stimuli-Responsive Polymersomes for Drug Delivery and Nanoreactors
Polymersomes are vesicles formed by amphiphilic diblock copolymers. In the case of our compound, a block copolymer with poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) as the hydrophilic block and polystyrene (PS) as the hydrophobic block self-assembles into polymersomes. These structures are more robust than liposomes and can respond to external stimuli such as pH and temperature . Specifically:
Bioconjugation Reactions
The compound is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. Bioconjugation is crucial in medical research for preparing biologically active compounds and studying their interactions.
Gene Delivery Systems
PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA. Researchers often use PDMAEMA for gene delivery due to its positive charge and water solubility. These complexes can potentially be employed in gene therapy .
Ocular Drug Delivery
Crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride have been developed as ocular drug delivery systems. These nanogels interact with the mucosal gel layer of mucosal membranes, making them suitable for ocular applications .
Thermoresponsive Behavior
PDMAEMA exhibits thermoresponsive behavior driven by electrostatic interactions. Even after multiple heating and cooling cycles, this phenomenon remains observable. This property can be harnessed for controlled drug release .
Functionalization of Block Copolymers
PDMAEMA side chains have been introduced onto an amphiphilic block copolymer containing poly(ethylene glycol) (PEG) and a biodegradable polycarbonate (PC) block. The efficient azide–alkyne “click” chemistry was employed for this modification. The resulting copolymer may find applications in drug delivery and other biomedical contexts .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7-5-8(13)11-9(10-7)12(3)4/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQIEJKAOJNFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)


![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2357901.png)


